molecular formula C22H26N4O2 B5554968 2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[cyclohexane-1,4'-quinazolin]-5'-ol

2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[cyclohexane-1,4'-quinazolin]-5'-ol

Cat. No.: B5554968
M. Wt: 378.5 g/mol
InChI Key: GFPQQSNHDLDFLL-UHFFFAOYSA-N
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Description

This compound is a spirocyclic quinazoline derivative with a benzoxazole-substituted amino group. Its structure includes a cyclohexane ring fused to a quinazoline core at the 4-position, with a hydroxyl group (-ol) at the 5'-position and dimethyl substituents at the 7'-position . The molecular formula is C₂₁H₂₄N₄O₂, as inferred from its close structural analog (C₂₀H₂₂N₄O₂) described in and , adjusted for the additional methyl groups and hydroxyl substitution.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethylspiro[6,8-dihydro-1H-quinazoline-4,1'-cyclohexane]-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-21(2)12-15-18(16(27)13-21)22(10-6-3-7-11-22)26-19(23-15)25-20-24-14-8-4-5-9-17(14)28-20/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPQQSNHDLDFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(CCCCC3)N=C(N2)NC4=NC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole moiety, which can be achieved through the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions . The quinazoline ring is then formed through a cyclization reaction involving a suitable precursor. The final step involves the formation of the spiro linkage, which can be accomplished through a nucleophilic substitution reaction.

Chemical Reactions Analysis

2’-(1,3-Benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-(1,3-Benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2’-(1,3-benzoxazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-6’H-spiro[cyclohexane-1,4’-quinazolin]-5’-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Differences :

  • Functional Group : The target compound features a hydroxyl group (-ol) at the 5'-position, whereas this analog has a ketone (5'(6'H)-one) .
  • Molecular Weight : The ketone analog has a molecular weight of 350.422 g/mol (C₂₀H₂₂N₄O₂), while the target compound’s additional methyl groups and hydroxyl substitution likely increase its molecular weight to ~364–370 g/mol.

Table 1: Structural and Physicochemical Comparison

Property Target Compound (-ol) Ketone Analog (-one)
Molecular Formula C₂₁H₂₄N₄O₂ (estimated) C₂₀H₂₂N₄O₂
Functional Group at 5' Hydroxyl (-OH) Ketone (C=O)
Molecular Weight (g/mol) ~364–370 350.422
Hydrogen Bonding Capacity High (due to -OH) Moderate (amide/ketone)
Predicted Solubility Higher aqueous solubility Lower aqueous solubility

Spirocyclic Benzothiazole Derivatives

describes spiro compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, which share a spirocyclic framework but differ in substituents:

  • Heterocycle : Benzothiazole (vs. benzoxazole in the target compound).
  • Functional Groups: These analogs feature dione (two ketone) groups, contrasting with the hydroxyl and amino groups in the target compound .
  • Bioactivity Implications: Benzothiazoles are known for antimicrobial and anticancer properties, suggesting that the benzoxazole in the target compound may confer distinct electronic or steric effects .

General Trends in Spirocyclic Compounds

  • Functional Group Impact : Hydroxyl groups (as in the target compound) generally increase polarity and metabolic stability relative to ketones or ethers .

Biological Activity

The compound 2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[cyclohexane-1,4'-quinazolin]-5'-ol is a complex organic molecule notable for its unique spiro structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of spiro compounds, characterized by two interconnected rings. The presence of both benzoxazole and quinazoline moieties contributes to its diverse biological properties. The molecular formula is C22H26N4O2C_{22}H_{26}N_{4}O_{2}, and it features a spiro linkage that is essential for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : It has been investigated for its ability to inhibit cancer cell proliferation, making it a candidate for further development in oncology.
  • Mechanism of Action : The compound may exert its effects by interacting with specific enzymes or receptors involved in cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes related to cancer progression or infection pathways, which could lead to reduced cell proliferation or enhanced apoptosis in cancer cells.
  • Receptor Modulation : Interaction with specific receptors can alter cellular responses, potentially leading to therapeutic effects in diseases such as cancer or infections.

Anticancer Studies

A study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

These findings suggest that the compound has potential as a chemotherapeutic agent due to its ability to inhibit cancer cell growth through multiple mechanisms.

Antimicrobial Studies

In another study assessing antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound demonstrated significant inhibitory effects against both bacterial and fungal pathogens, indicating its potential as an antimicrobial agent.

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